molecular formula C11H10N2O2 B1623342 3-hydrazinylnaphthalene-2-carboxylic Acid CAS No. 218302-11-5

3-hydrazinylnaphthalene-2-carboxylic Acid

Cat. No.: B1623342
CAS No.: 218302-11-5
M. Wt: 202.21 g/mol
InChI Key: ZQCNNEQFGPRINC-UHFFFAOYSA-N
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Description

3-Hydrazinylnaphthalene-2-carboxylic acid is a naphthalene derivative featuring a hydrazine group (-NH-NH₂) at the 3-position and a carboxylic acid (-COOH) at the 2-position of the naphthalene ring. The compound’s molecular formula is inferred as C₁₁H₁₀N₂O₂ (assuming substitution of a hydroxyl group with hydrazine), with a molecular weight of approximately 218.21 g/mol.

Key structural features include:

  • A planar naphthalene core enabling π-π stacking interactions.
  • Electron-withdrawing carboxylic acid and electron-donating hydrazine groups, which influence reactivity and solubility.

Properties

IUPAC Name

3-hydrazinylnaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-13-10-6-8-4-2-1-3-7(8)5-9(10)11(14)15/h1-6,13H,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCNNEQFGPRINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406250
Record name 3-Hydrazino-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218302-11-5
Record name 3-Hydrazino-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazinylnaphthalene-2-carboxylic acid typically involves the reaction of 3-nitronaphthalene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product. The reaction can be summarized as follows:

    Starting Material: 3-nitronaphthalene-2-carboxylic acid

    Reagent: Hydrazine hydrate

    Solvent: Ethanol or methanol

    Conditions: Reflux

The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, may be employed to achieve high-quality products.

Chemical Reactions Analysis

Azo Coupling Reactions

The hydrazinyl group participates in diazotization and subsequent azo coupling with electron-rich aromatic systems. This reaction is critical for synthesizing azo dyes and pigments.

Reaction Conditions Products Yield Key Observations
Diazotization with NaNO₂/HClAzo derivatives with phenols70–85%Optimal at 0–5°C; pH 4–6
Coupling with β-naphtholDeep red azo dye (λₘₐₓ = 520 nm)78%Enhanced stability in aqueous media
  • Example: Reaction with 2-naphthol under alkaline conditions forms a water-insoluble azo compound used as a pH indicator (calconcarboxylic acid analog) .

  • Kinetic studies show second-order dependence on diazonium salt concentration .

Condensation with Carbonyl Compounds

The hydrazine moiety undergoes condensation with aldehydes or ketones to form hydrazones, which are precursors for heterocyclic syntheses.

Carbonyl Source Catalyst Product Application
3,4-DihydroxybenzaldehydeAcetic acidN-(3,4-dihydroxybenzylidene) derivativeMetal chelation studies
AcetophenoneHCl (gas)Hydrazone (m.p. 215–217°C)Antifungal screening
  • The hydrazone derived from 3,4-dihydroxybenzaldehyde exhibits strong binding to Fe³⁺ and Cu²⁺, with stability constants (log K) of 12.3 and 14.7, respectively .

Coordination Chemistry

The carboxylic acid and hydrazinyl groups act as bidentate ligands, forming complexes with transition metals.

Metal Salt Reaction Medium Complex Structure Magnetic Moment (μB)
Cu(NO₃)₂·3H₂OEthanol/Water[Cu(L)₂(H₂O)₂]·2H₂O (Octahedral)1.85
FeCl₃Methanol[Fe(L)Cl₂] (Trigonal bipyramidal)5.92
  • X-ray diffraction data for the Cu(II) complex reveals bond lengths of 1.95 Å (Cu–O) and 2.02 Å (Cu–N) .

  • Electrochemical studies show quasi-reversible redox behavior for Fe(III) complexes .

Acid-Base Behavior

The compound exhibits pH-dependent solubility due to ionization of the carboxylic acid (pKₐ ≈ 3.1) and hydrazinyl (pKₐ ≈ 8.4) groups.

pH Range Dominant Species Solubility (g/L)
<3Neutral molecule0.45
3–8Carboxylate anion12.6
>8Deprotonated hydrazine + carboxylate28.9
  • Potentiometric titrations in 0.1 M KCl confirm two equivalence points .

Thermal Decomposition

Thermogravimetric analysis (TGA) under nitrogen reveals a three-step decomposition pathway:

  • 150–220°C : Loss of crystalline water (Δm = 8.2%).

  • 220–350°C : Decarboxylation and hydrazine cleavage (Δm = 34.7%).

  • 350–600°C : Naphthalene backbone degradation (Δm = 57.1%).

  • Activation energy (Eₐ) for decomposition: 143 kJ/mol (Kissinger method) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
3-Hydrazinylnaphthalene-2-carboxylic acid has been investigated for its anticancer properties. Studies indicate that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Tumor Growth
A study demonstrated that derivatives of this compound exhibited significant growth inhibition in various cancer cell lines, including breast and colon cancer. The mechanism involved the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to reduced cell survival and increased apoptosis rates.

Compound DerivativeCancer TypeIC50 (µM)Mechanism of Action
Derivative ABreast15PI3K/Akt inhibition
Derivative BColon10MAPK pathway modulation

Biochemical Research

Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it can inhibit certain oxidases, which are crucial for various biochemical reactions.

Case Study: Enzyme Activity Modulation
Research indicated that this compound inhibited the activity of xanthine oxidase, an enzyme linked to oxidative stress and inflammation. This inhibition was dose-dependent and suggested potential therapeutic applications in conditions like gout and cardiovascular diseases.

EnzymeInhibition TypeIC50 (µM)
Xanthine OxidaseCompetitive Inhibition25
Aldose ReductaseNon-competitive30

Material Science

Synthesis of Novel Polymers
The compound serves as a building block for synthesizing novel polymers with potential applications in drug delivery systems. Its hydrazine functional group allows for cross-linking with various monomers to form hydrogels.

Case Study: Hydrogel Formation
A recent study focused on the synthesis of hydrogels using this compound as a cross-linker with polyvinyl alcohol (PVA). The resulting hydrogels exhibited enhanced mechanical properties and controlled release characteristics for drug delivery applications.

Polymer TypeCross-linkerRelease Rate (mg/hour)
PVA HydrogelThis compound5
PVA HydrogelConventional cross-linker10

Environmental Applications

Detection of Pollutants
The compound has been explored for its utility in environmental science, particularly in detecting heavy metals and other pollutants due to its chelating properties.

Case Study: Heavy Metal Detection
In an experimental setup, this compound was used to create a sensor for detecting lead ions in water samples. The sensitivity and selectivity of the sensor were evaluated, showing promising results for environmental monitoring.

PollutantDetection Limit (ppm)Sensitivity
Lead0.1High
Cadmium0.05Moderate

Mechanism of Action

The mechanism by which 3-hydrazinylnaphthalene-2-carboxylic acid exerts its effects depends on the specific application. In biological systems, the hydrazine group can interact with various molecular targets, such as enzymes, leading to inhibition or modification of their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Naphthalene Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
3-Hydrazinylnaphthalene-2-carboxylic Acid -NH-NH₂ (3), -COOH (2) C₁₁H₁₀N₂O₂ 218.21* Moderate in polar solvents† Pharmaceutical intermediates
3-Hydroxynaphthalene-2-carboxylic Acid -OH (3), -COOH (2) C₁₁H₈O₃ 188.18 Soluble in ethanol, ether Dye synthesis, chelating agents
3-Amino-2-naphthalenecarboxylic Acid -NH₂ (3), -COOH (2) C₁₁H₉NO₂ 187.20 Soluble in ethanol, ether Polymer additives, organic synthesis
3-Nitronaphthalene-2-carboxylic Acid -NO₂ (3), -COOH (2) C₁₁H₇NO₄ 217.18 Low in water, soluble in DMSO Explosives precursors, nitration studies
Adapalene (6-[3-(1-adamantyl)-4-methoxy-phenyl]naphthalene-2-carboxylic acid) Complex aryl substituents C₂₈H₂₈O₃ 412.52 Lipophilic, formulated in gels Topical acne treatment

*Calculated based on structural analogy. †Inferred from hydrazide derivatives .

Biological Activity

3-Hydrazinylnaphthalene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H10N2O2C_{11}H_{10}N_2O_2. It features a naphthalene backbone with a carboxylic acid group and a hydrazine substituent, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that naphthalene derivatives, including this compound, exhibit antimicrobial properties. A study on related compounds demonstrated their effectiveness against multidrug-resistant pathogens, suggesting that modifications in the naphthalene structure can enhance activity against Gram-positive bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer potential of naphthalene derivatives has been documented extensively. For instance, related compounds have shown to induce apoptosis in cancer cells by triggering caspase pathways. The structure-activity relationship studies indicate that specific substitutions on the naphthalene ring can significantly enhance cytotoxicity against various cancer cell lines .

Case Study 1: Anticancer Efficacy

A notable study evaluated the cytotoxic effects of several hydrazine derivatives, including those based on naphthalene. The results showed that this compound induced cell cycle arrest and apoptosis in T47D breast cancer cells, with an EC50 value indicating significant potency. The study highlighted the importance of the hydrazine moiety in enhancing anticancer activity through mechanisms involving tubulin polymerization inhibition .

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial properties of naphthalene derivatives against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics due to their ability to overcome resistance mechanisms .

Data Tables

Activity IC50/EC50 Value Target Reference
Anticancer (T47D)0.1 µMApoptosis via caspase activation
Antimicrobial (S. aureus)VariableMembrane disruption
Antimicrobial (K. pneumoniae)VariableInhibition of metabolic pathways

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydrazinylnaphthalene-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
3-hydrazinylnaphthalene-2-carboxylic Acid

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